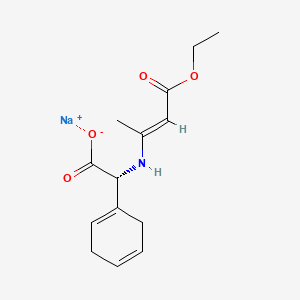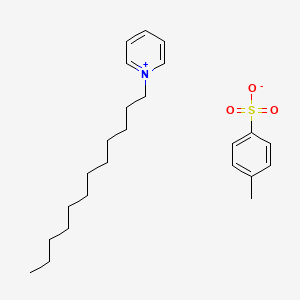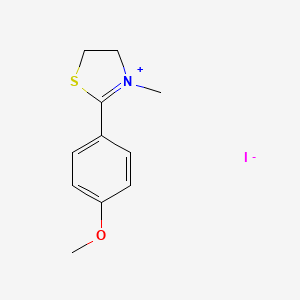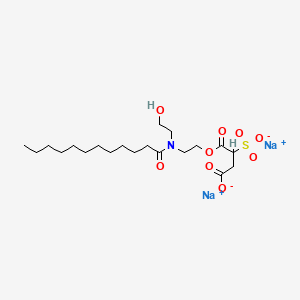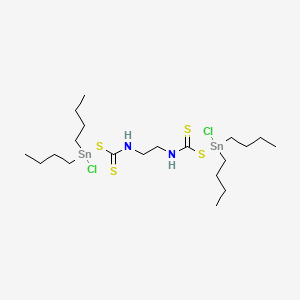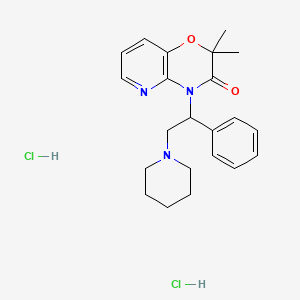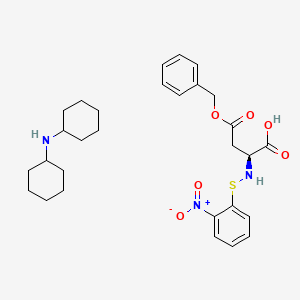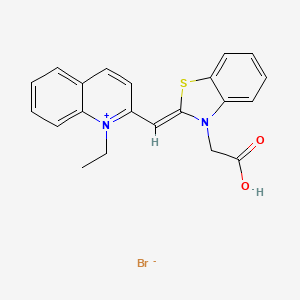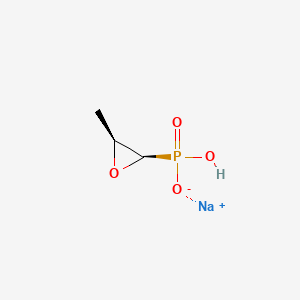
Fosfomycin monosodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fosfomycin monosodium is a broad-spectrum antibiotic primarily used to treat bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria by inhibiting the initial step in peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation . This compound is known for its unique structure, which includes a phosphonic group and an epoxide ring .
准备方法
Synthetic Routes and Reaction Conditions
Fosfomycin monosodium can be synthesized through various chemical routes. One common method involves the reaction of epichlorohydrin with phosphorous acid under basic conditions to form the epoxide ring and phosphonic acid group . The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using specific strains of bacteria such as Streptomyces fradiae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
Fosfomycin monosodium undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the epoxide ring, affecting the compound’s activity.
Substitution: Substitution reactions often involve the replacement of the epoxide ring with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but generally require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
科学研究应用
Fosfomycin monosodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of epoxides and phosphonic acids.
Biology: Researchers use it to investigate bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
作用机制
Fosfomycin monosodium exerts its antibacterial effects by inhibiting the enzyme pyruvyl transferase, which is essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall . By blocking this enzyme, this compound prevents the formation of the cell wall, leading to bacterial cell death. The compound targets both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic .
相似化合物的比较
Similar Compounds
Phosphomycin: Another phosphonic acid derivative with similar antibacterial properties.
Phosphonomycin: Shares structural similarities with fosfomycin monosodium but differs in its spectrum of activity.
Fosfomycin tromethamine: A salt form of fosfomycin used for oral administration.
Uniqueness
This compound is unique due to its broad-spectrum activity and ability to inhibit a critical enzyme in bacterial cell wall synthesis. Its structure, which includes both a phosphonic group and an epoxide ring, contributes to its effectiveness and distinguishes it from other antibiotics .
属性
CAS 编号 |
33996-10-0 |
|---|---|
分子式 |
C3H6NaO4P |
分子量 |
160.04 g/mol |
IUPAC 名称 |
sodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m0./s1 |
InChI 键 |
JHXHBFDOOUMZSP-LJUKVTEVSA-M |
手性 SMILES |
C[C@H]1[C@H](O1)P(=O)(O)[O-].[Na+] |
规范 SMILES |
CC1C(O1)P(=O)(O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


